4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine
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Overview
Description
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, an imidazo[1,2-b]pyridazine core, and a methanesulfonylpiperidine moiety. It has shown potential in various biological applications, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.
Attachment of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying cellular processes and signaling pathways.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Takinib: Another kinase inhibitor with a similar imidazo[1,2-b]pyridazine core.
Zardaverine: A pyridazine derivative with anti-inflammatory properties.
Emorfazone: A pyridazinone with analgesic and anti-inflammatory effects.
Uniqueness
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine is unique due to its specific combination of functional groups, which confer distinct biological activities. Its cyclopropyl group and methanesulfonylpiperidine moiety contribute to its high potency and selectivity as a kinase inhibitor .
Properties
Molecular Formula |
C16H22N4O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-cyclopropyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C16H22N4O3S/c1-24(21,22)19-8-6-12(7-9-19)11-23-16-5-4-15-17-14(13-2-3-13)10-20(15)18-16/h4-5,10,12-13H,2-3,6-9,11H2,1H3 |
InChI Key |
HFAQESYIMAWNES-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)COC2=NN3C=C(N=C3C=C2)C4CC4 |
Origin of Product |
United States |
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